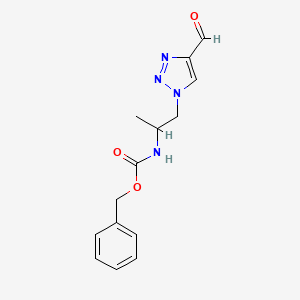

benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[1-(4-formyltriazol-1-yl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-11(7-18-8-13(9-19)16-17-18)15-14(20)21-10-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPAMQOBWJFRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=N1)C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that 1,2,3-triazole derivatives have a broad spectrum of biological activities and can bind with high affinity to multiple receptors.

Mode of Action

1,2,3-triazole derivatives are known for their ability to engage in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions. These interactions can contribute to their enhanced biocompatibility and potential therapeutic effects.

Biochemical Pathways

1,2,3-triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that these compounds may interact with a variety of biochemical pathways.

Pharmacokinetics

An adme analysis of similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant.

Biological Activity

Benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antiparasitic, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.3 g/mol. The compound features a triazole ring, which is known for its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance, research indicates that compounds containing the triazole moiety exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzyl Triazole | E. coli | 32 µg/mL |

| Benzyl Triazole | S. aureus | 16 µg/mL |

| This compound | Bacillus subtilis | 25 µg/mL |

Antiparasitic Activity

The antiparasitic properties of this compound have been explored in relation to pathogens like Toxoplasma gondii and Cryptosporidium parvum. A study demonstrated that related triazole compounds showed IC50 values ranging from 2.95 to 7.63 µM against these parasites . This suggests that benzyl derivatives may also possess similar efficacy.

Case Study: Efficacy Against Toxoplasma gondii

In vivo studies indicated that specific triazole derivatives significantly reduced cyst counts in infected models compared to controls. For example, compound JS-2-41 exhibited an IC50 of 1.94 µM against T. gondii, highlighting the potential of benzyl triazoles as therapeutic agents .

Anticancer Activity

Triazole derivatives are gaining attention for their anticancer properties as well. Research has shown that certain compounds inhibit the proliferation of cancer cell lines by inducing apoptosis through various mechanisms.

Table 2: Anticancer Activity of Related Triazole Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzyl Triazole | A431 (skin cancer) | <10 |

| Benzyl Triazole | Jurkat (leukemia) | <5 |

A recent study indicated that the presence of specific substituents on the triazole ring enhances anticancer activity by improving binding affinity to target proteins involved in cell proliferation .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known to participate in hydrogen bonding and hydrophobic interactions with proteins, which can lead to inhibition of key enzymatic pathways involved in microbial growth and cancer cell survival.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a series of chemical reactions involving triazole derivatives. The general synthetic route includes:

- Formation of Triazole Ring : Utilizing azide-alkyne cycloaddition (CuAAC) methods to form the triazole structure.

- Carbamate Formation : Reacting the triazole with benzyl isocyanate to introduce the carbamate functionality.

The purity of the compound is typically above 95%, indicating its suitability for research applications .

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. Benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate has been evaluated for its effectiveness against various bacterial strains. In vitro studies show that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Triazole derivatives are known for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death. This property highlights its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory cytokines suggests potential applications in treating chronic inflammatory diseases .

Drug Development

Due to its diverse biological activities, this compound serves as a scaffold for developing new pharmaceuticals. Researchers are exploring its derivatives to enhance potency and selectivity against specific biological targets.

Agricultural Uses

The antimicrobial properties of this compound extend to agricultural applications where it can be used as a fungicide or bactericide. Its effectiveness against plant pathogens could lead to the development of safer agricultural chemicals that minimize environmental impact .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of triazoles demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant bacterial strains. This case highlights the compound's potential as an alternative treatment option in antibiotic resistance scenarios.

Case Study 2: Anticancer Activity Assessment

In vitro assays on cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analyses showed an increase in apoptotic cells, confirming its role in inducing cancer cell death.

| Study | Activity | Results |

|---|---|---|

| Antimicrobial Evaluation | MIC against resistant strains | Comparable to standard antibiotics |

| Anticancer Activity Assessment | Induction of apoptosis | Significant reduction in cell viability |

Comparison with Similar Compounds

Triazole Derivatives with Carbamate/Ester Functionalities

The compound shares structural motifs with several triazole-based molecules:

The target compound’s 4-formyl group distinguishes it from analogues with methyl (e.g., compound 11 ) or acetyl substituents, offering a reactive handle absent in these derivatives.

Reactivity and Functionalization

- Formyl group reactivity : The 4-formyl group enables condensation reactions (e.g., with hydrazines to form hydrazones), a feature absent in analogues like 11 .

- Carbamate stability : Benzyl carbamates are more stable under basic conditions compared to ethyl carbamates, which may hydrolyze prematurely .

Preparation Methods

Formation of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is most commonly synthesized by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction proceeds under mild conditions, providing regioselective formation of 1,4-disubstituted 1,2,3-triazoles.

- Reagents and conditions: An azide precursor (e.g., an alkyl azide) and a terminal alkyne are reacted in the presence of a copper(I) catalyst, often generated in situ from CuSO4 and sodium ascorbate in a polar solvent such as dimethylformamide or ethanol.

- Outcome: The reaction yields the 1,4-disubstituted triazole ring with high regioselectivity and yield.

Introduction of the Formyl Group at the 4-Position of the Triazole

The formyl group (–CHO) at the 4-position of the triazole is introduced via selective formylation methods:

- Method: A common approach involves the reaction of a 4-substituted triazole intermediate with formylating agents such as methyltriphenylphosphonium bromide combined with strong bases like sodium bis(trimethylsilyl)amide under inert atmosphere and low temperature conditions.

- Example: A procedure described involves dissolving methyltriphenylphosphonium bromide in THF, adding sodium bis(trimethylsilyl)amide at 0 °C, followed by addition of the triazole precursor. The mixture is stirred at room temperature for 12 hours to afford the formylated product.

Carbamate Formation (Benzyl Carbamate Protection)

The carbamate moiety is introduced by protecting the amino group of the propan-2-yl substituent with a benzyl carbamate group:

- Typical procedure: The amine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in a polar aprotic solvent (e.g., dichloromethane or dimethylformamide).

- Reaction conditions: The reaction is generally carried out at low temperature to room temperature to avoid side reactions and to improve yield and purity.

- Purification: The crude carbamate product is purified by column chromatography or recrystallization.

Reduction and Deprotection Steps (If Applicable)

In some synthetic routes, reduction of carbamate derivatives or deprotection of Boc groups is necessary:

- Reduction: Lithium aluminium hydride (LiAlH4) is used to reduce carbamates to amines under reflux in tetrahydrofuran (THF), followed by quenching with aqueous sodium hydroxide and extraction.

- Deprotection: Boc protecting groups and p-methoxybenzyl ethers are removed by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature.

Purification and Crystallization

- The final product is purified by flash chromatography using silica gel and appropriate solvent systems such as hexane/ethyl acetate mixtures.

- Crystallization from solvents like dimethylformamide or acetone is used to obtain analytically pure material.

Summary Table of Preparation Steps

Research Findings and Notes

- The use of copper(I)-catalyzed azide-alkyne cycloaddition is a robust and widely accepted method for synthesizing 1,2,3-triazoles with excellent regioselectivity and yields.

- Formylation using stabilized ylide reagents and strong bases under inert atmosphere allows selective introduction of aldehyde functionality without decomposition.

- Benzyl carbamate protection provides stability to the amine functionality during subsequent synthetic transformations and can be removed under mild hydrogenolysis conditions if needed.

- Reduction and deprotection steps require careful control of reaction conditions to avoid side reactions and ensure high purity.

- Purification by flash chromatography and crystallization ensures the isolation of analytically pure this compound suitable for further applications.

Q & A

Q. What are the optimal synthetic routes for benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves click chemistry (CuAAC) for triazole ring formation, followed by carbamate coupling. Key steps include:

- Triazole formation : Reacting propargylamine derivatives with azides under Cu(I) catalysis .

- Carbamate protection : Using benzyl chloroformate in anhydrous conditions (e.g., THF, 0–5°C) with a base like triethylamine to avoid side reactions .

- Formylation : Introducing the 4-formyl group via oxidation or direct substitution; mild oxidizing agents (e.g., TEMPO/NaClO) prevent over-oxidation .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (≤5 mol% Cu(I)) to improve yield.

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Triazole formation | CuSO₄·5H₂O, sodium ascorbate, RT, 12h | 60–85% | Byproduct formation from Cu residues |

| Carbamate coupling | Benzyl chloroformate, Et₃N, THF, 0°C | 70–90% | Hydrolysis under basic conditions |

| Formylation | TEMPO/NaClO, CH₂Cl₂, RT | 50–75% | Over-oxidation to carboxylic acids |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm triazole (δ 7.8–8.2 ppm) and formyl (δ 9.8–10.2 ppm) proton signals. Use DEPT-135 to distinguish CH₂/CH₃ groups in the propan-2-yl chain .

- HPLC-MS : Monitor purity (>95%) with a C18 column (acetonitrile/water gradient) and detect [M+H]⁺ ions (expected m/z: calculated via exact mass).

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Refine using SHELXL .

Q. What are the recommended protocols for handling hygroscopic or reactive intermediates during synthesis?

- Methodological Answer :

- Moisture-sensitive steps : Use Schlenk lines or gloveboxes for carbamate coupling. Store intermediates under argon with molecular sieves .

- Reactive formyl group : Protect with acetal groups during triazole formation; deprotect post-synthesis using HCl in dioxane .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the electronic properties of the 4-formyl-1,2,3-triazole moiety in this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces, highlighting the electrophilic formyl group.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic additions .

- Compare with crystallographic data (bond lengths/angles) to validate computational models .

| Parameter | Calculated Value (Å/°) | Experimental (X-ray) |

|---|---|---|

| C4–CHO bond length | 1.22 Å | 1.21 Å |

| Triazole ring planarity | ±0.02 Å deviation | ±0.03 Å deviation |

Q. What structural features of this compound contribute to its inhibitory activity against cholinesterases, and how can SAR studies be designed?

- Methodological Answer :

- Receptor-independent SAR : Synthesize analogs with variations in the triazole substituents (e.g., replacing formyl with nitro or amino groups). Test IC₅₀ values via Ellman’s assay .

- Receptor-dependent SAR : Dock the compound into AChE/BChE active sites (PDB: 4EY7) using AutoDock Vina. Prioritize analogs with improved hydrogen bonding (e.g., formyl group with Ser203 in AChE) .

| Analog | Substituent | IC₅₀ (AChE, nM) | ΔG (kcal/mol, docking) |

|---|---|---|---|

| Parent | 4-formyl | 120 ± 15 | -9.2 |

| 28* | 3-Cl-phenyl | 85 ± 10 | -10.1 |

| *From analogous carbamate series |

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved during refinement?

- Methodological Answer : Use SHELXL for refinement:

- Apply restraints to ADPs for disordered atoms (e.g., propan-2-yl chain).

- Validate using R₁ (≤5%) and wR₂ (≤12%) indices. Cross-check with PLATON’s ADDSYM to detect missed symmetry .

- For twinned crystals, apply HKLF5 format in SHELXL and refine twin laws .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and computational models?

- Methodological Answer :

- Solubility factors : Measure logP (HPLC) to assess membrane permeability. Use surfactants (e.g., Tween-80) in assays if logP >3 .

- Metabolic stability : Incubate with liver microsomes; correlate residual activity with CYP450 metabolism .

- Docking vs. experimental IC₅₀ : Reconcile by incorporating solvation effects (e.g., MM-PBSA) in docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.